Potency Advantage Over d‑Tubocurarine: ≈15‑Fold Lower Weight‑Normalized Dose Required for 90 % Twitch Suppression
In a head‑to‑head surgical‑patient study, dioxonium (Dx) was found to be approximately 15 times as potent as d‑tubocurarine (dTc) on a weight basis in suppressing the adductor pollicis twitch to 90 % of baseline [1]. The initial Dx block exhibited depolarizing characteristics with negligible fade in the train‑of‑four (2 Hz) stimulus, whereas dTc produced a non‑depolarizing block with pronounced fade at equivalent twitch‑suppression levels [1].
| Evidence Dimension | Weight‑normalized potency (twitch suppression to 90 %) |
|---|---|
| Target Compound Data | Dioxonium equivalent (CAS 19372‑98‑6) ≈ 15‑fold more potent than dTc |
| Comparator Or Baseline | d‑Tubocurarine (dTc) – potency reference |
| Quantified Difference | ≈ 15‑fold potency advantage |
| Conditions | Surgical patients; ulnar nerve stimulation; adductor pollicis force/EMG; cumulative dose‑response design |
Why This Matters
A 15‑fold potency gain allows significantly lower molar doses for equivalent neuromuscular block, potentially reducing non‑specific histamine release or ganglionic side effects that are dose‑dependent with d‑tubocurarine.
- [1] Tammisto T, Salmenperä M. Neuromuscular blocking properties of dioxonium. Acta Anaesthesiol Scand. 1980;24(6):439‑443. doi:10.1111/j.1399‑6576.1980.tb01580.x. PMID: 7246027. View Source
